molecular formula C22H27N3O4S2 B2980427 2-(4-(piperidin-1-ylsulfonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide CAS No. 397279-37-7

2-(4-(piperidin-1-ylsulfonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide

Cat. No.: B2980427
CAS No.: 397279-37-7
M. Wt: 461.6
InChI Key: HKOUCVGDSOPJNE-UHFFFAOYSA-N
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Description

2-(4-(piperidin-1-ylsulfonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide is a useful research compound. Its molecular formula is C22H27N3O4S2 and its molecular weight is 461.6. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • Heterocyclic Synthesis

    The compound has been involved in the synthesis of N,S-containing heterocycles, demonstrating its versatility in chemical reactions. For instance, Piperidinium 6-amino-5-cyano-3-N-(4-methylphenyl)carbamoyl-4-phenyl-1,4-dihydro-pyridine-2-thiolate undergoes aminomethylation to form 3,5,7,11-tetraazatricyclo[7.3.1.02,7]tridec-2-ene-9-carboxamides, highlighting its role in creating complex heterocyclic structures (Dotsenko et al., 2012).

  • Microwave-Assisted Synthesis

    The compound is part of a class of molecules that can be synthesized under microwave irradiation, leading to the creation of various tetrahydrobenzothiophene derivatives. This method offers a fast and efficient route to synthesize complex molecules, which can be pivotal for rapid drug development (Abdalha et al., 2011).

Potential Therapeutic Applications

  • Antagonistic Properties

    Research on benzo[b]thiophene-2-carboxamide derivatives, possessing an N-(1-(3-bromo-4-(piperidin-4-yloxy)benzyl)piperidin-4-yl) group, has shown that these substances can act as potent urotensin-II receptor antagonists. This property could be useful in the development of new therapeutic agents for diseases related to the urotensin-II receptor (Lim et al., 2016).

  • Antibacterial Activity

    Novel benzamides and their copper and cobalt complexes, derived from similar structural frameworks, have shown significant in vitro antibacterial activity against a variety of bacterial strains. This suggests that derivatives of the compound could be explored for their antibacterial properties (Khatiwora et al., 2013).

Properties

IUPAC Name

2-[(4-piperidin-1-ylsulfonylbenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O4S2/c23-20(26)19-17-7-3-1-4-8-18(17)30-22(19)24-21(27)15-9-11-16(12-10-15)31(28,29)25-13-5-2-6-14-25/h9-12H,1-8,13-14H2,(H2,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKOUCVGDSOPJNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(CC1)SC(=C2C(=O)N)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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